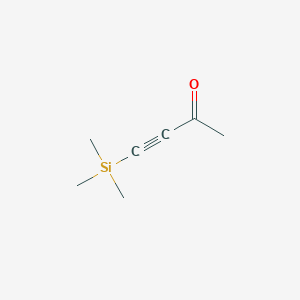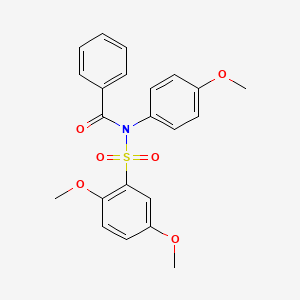![molecular formula C19H9N3O8 B1224735 3-(5,8-Dinitro-1,3-dioxo-2-benzo[de]isoquinolinyl)benzoic acid](/img/structure/B1224735.png)
3-(5,8-Dinitro-1,3-dioxo-2-benzo[de]isoquinolinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,8-dinitro-1,3-dioxo-2-benzo[de]isoquinolinyl)benzoic acid is a nitronaphthalene.
Aplicaciones Científicas De Investigación
Aggregation Enhanced Emission Properties
The compound shows potential in forming nanoaggregates in aqueous-DMF solution, exhibiting aggregation enhanced emission. This characteristic can be used in the development of new photophysical materials. The intensity of emission and the structure of these aggregates are influenced by molecular interactions and stacking effects, as explored in a study of 1,8-naphthalimide derivatives (Srivastava, Singh, & Mishra, 2016).
Organotin Carboxylates Formation
The compound has been utilized in synthesizing various organotin carboxylates. These compounds exhibit diverse molecular architectures and are characterized by various methods, including IR, NMR spectroscopy, and X-ray crystallography (Xiao et al., 2013).
Structural Characterization in Triphenyltin Complexes
In a study involving triphenyltin (IV) carboxylates, the compound was used to synthesize complexes, which were then characterized to understand their structural and thermal properties (Liu et al., 2011).
Fluorescent Molecular Probes
Research has identified derivatives of this compound as effective molecular probes, particularly for ZnO nanoparticles. These derivatives display unique fluorescence characteristics and are sensitive to changes in their environment, making them useful in various fluorescence-based applications (Bekere et al., 2013).
Metallation in Heterocyclic Quinones Synthesis
The compound plays a role in the metallation of pyridines and quinolines, leading to the synthesis of biologically active heterocyclic quinones. This application is critical in the development of new pharmacological agents (Rebstock et al., 2004).
Cytotoxic Activity in Cancer Research
Derivatives of this compound have shown promise in cancer research. They demonstrate cytotoxic activity against tumor cell lines, offering a potential pathway for developing new anticancer drugs (Marinov et al., 2019).
Propiedades
Fórmula molecular |
C19H9N3O8 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
3-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid |
InChI |
InChI=1S/C19H9N3O8/c23-17-14-7-12(21(27)28)5-10-6-13(22(29)30)8-15(16(10)14)18(24)20(17)11-3-1-2-9(4-11)19(25)26/h1-8H,(H,25,26) |
Clave InChI |
NIPZTHWSGKAQER-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-adamantylamino)-sulfanylidenemethyl]hexanamide](/img/structure/B1224652.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)
![2-[4-[2-(1-Cyclohexenyl)ethylsulfamoyl]-2-methylphenoxy]acetic acid methyl ester](/img/structure/B1224656.png)
![4-chloro-N-[(2-methylpropylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1224658.png)

![1-(3-Chlorophenyl)-3-[2-(thiophen-2-ylsulfonylamino)phenyl]urea](/img/structure/B1224660.png)
![N-[4-(difluoromethylthio)phenyl]-5-[(2-hydroxy-5-methoxyphenyl)-oxomethyl]-2-imino-3-pyrancarboxamide](/img/structure/B1224662.png)



![N-[5-[(4-methylphenyl)methyl]-2-thiazolyl]-2-oxolanecarboxamide](/img/structure/B1224668.png)

![1-[2-[(4-Methylphenyl)thio]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1224671.png)

